
1-(tert-Butoxycarbonyl)-4-methylpiperidin-3-carbonsäure
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wird häufig als Baustein in der organischen Synthese verwendet. Ihre tert-Butoxycarbonyl-(Boc)-Gruppe ist eine gängige Schutzgruppe für Amine, die unter milden sauren Bedingungen selektiv entfernt werden kann, ohne andere empfindliche funktionelle Gruppen im Molekül zu beeinträchtigen .
Medizinische Chemie
In der medizinischen Chemie dient sie als Vorläufer für die Synthese verschiedener Piperidin-basierter Medikamente. Piperidinderivate sind bekannt für ihre breite Palette an pharmakologischen Aktivitäten, darunter analgetische, Antikonvulsiva und Antipsychotika .
Peptidsynthese
Die Boc-geschützte Aminosäurestruktur dieser Verbindung macht sie wertvoll in der Peptidsynthese. Sie ermöglicht den schrittweisen Aufbau von Peptidketten und verhindert gleichzeitig unerwünschte Nebenreaktionen .
Materialwissenschaft
In der Materialwissenschaft kann diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Polymeren zu modifizieren. Die Einführung von Piperidinringen kann die thermische Stabilität und die mechanische Festigkeit von polymeren Materialien verbessern .
Katalyse
Der Piperidin-Rest kann als Ligand in katalytischen Systemen fungieren. Er kann an Metallzentren koordinieren und die katalytische Aktivität und Selektivität in verschiedenen organischen Umwandlungen beeinflussen .
Biokonjugation
Für Biokonjugationsanwendungen kann diese Verbindung verwendet werden, um Biomoleküle mit synthetischen Polymeren zu verknüpfen. Die Carbonsäuregruppe bietet einen praktischen Ansatzpunkt für Kupplungsreaktionen .
Landwirtschaftliche Chemie
Im Bereich der landwirtschaftlichen Chemie können Derivate dieser Verbindung für die Entwicklung neuer Pestizide oder Herbizide untersucht werden. Das Strukturmotiv von Piperidin ist in vielen Naturstoffen mit bioaktiven Eigenschaften vorhanden .
Analytische Chemie
Schließlich kann sie in der analytischen Chemie als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden, um ähnliche Verbindungen in komplexen Gemischen zu identifizieren oder zu quantifizieren .
Eigenschaften
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662238 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009376-52-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


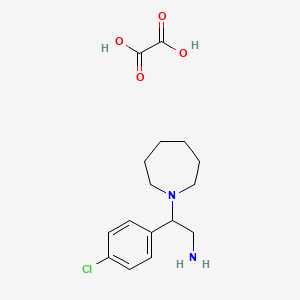
![3-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1520847.png)
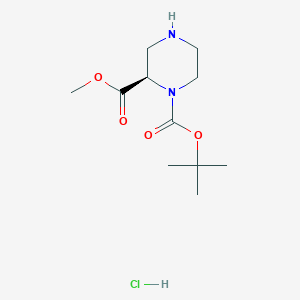
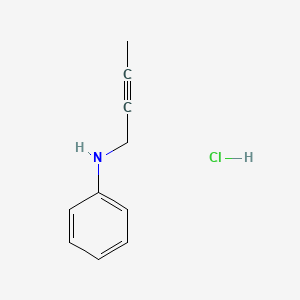
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)
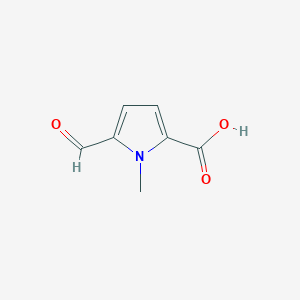

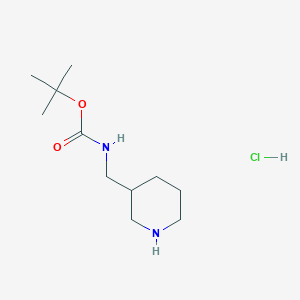


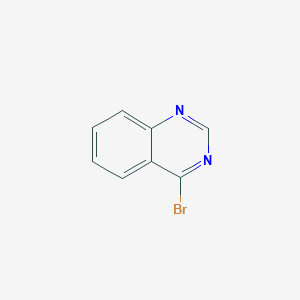
![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)

![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1520869.png)
